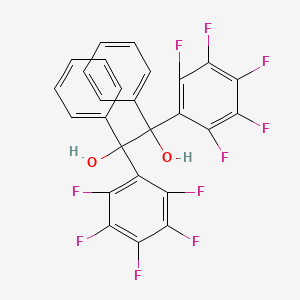
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol is a complex organic compound characterized by the presence of two pentafluorophenyl groups and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol typically involves the reaction of pentafluorobenzene with diphenylethylene in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Palladium or nickel-based catalysts.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Elevated temperatures ranging from 80°C to 120°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The phenyl and pentafluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound with phosphine groups instead of hydroxyl groups.
1,2-Bis(diphenylphosphino)benzene: Contains a benzene ring instead of an ethane backbone.
1,2-Bis(dicyclohexylphosphino)ethane: Features cyclohexyl groups instead of phenyl groups.
Uniqueness
1,2-Bis(pentafluorophenyl)-1,2-diphenylethane-1,2-diol is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54293-20-8 |
|---|---|
Formule moléculaire |
C26H12F10O2 |
Poids moléculaire |
546.4 g/mol |
Nom IUPAC |
1,2-bis(2,3,4,5,6-pentafluorophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C26H12F10O2/c27-15-13(16(28)20(32)23(35)19(15)31)25(37,11-7-3-1-4-8-11)26(38,12-9-5-2-6-10-12)14-17(29)21(33)24(36)22(34)18(14)30/h1-10,37-38H |
Clé InChI |
PNBCTMSEHGHZMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C(=C(C(=C2F)F)F)F)F)(C(C3=CC=CC=C3)(C4=C(C(=C(C(=C4F)F)F)F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


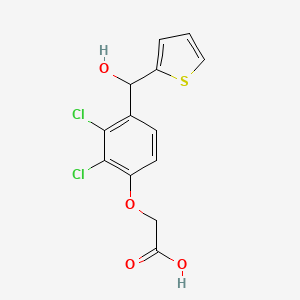
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
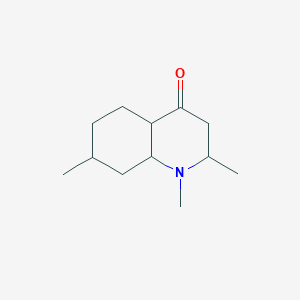
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
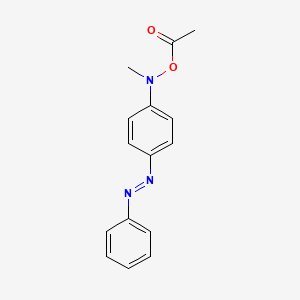

![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

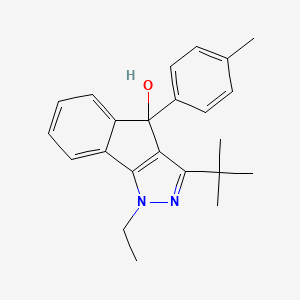
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
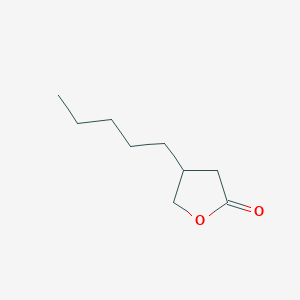
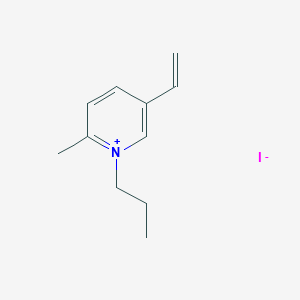
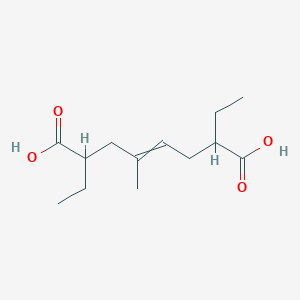
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
